Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
“Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
Molecular Structure Analysis
Molecular modeling and docking studies of substituted 2-oxoalkyl]benzo[b]-thiophene were carried out using a homology model obtained from the β2-adrenergic crystal structure deposited in the Protein Data Bank . This helped in elucidating probable binding modes of these compounds upon binding to 5-HT1A receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, to synthesize 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)-1-propanone, a solution of a precursor compound and 1-(4-fluorophenyl)piperazine was used in dichloromethane, and a mixture of the inorganic supported reagent SiO2–MnO2 was added .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the solid-state structure of a related compound was determined .
Scientific Research Applications
Synthesis and Characterization
Benzo[b]thiophene derivatives are synthesized through various chemical reactions and characterized by their unique structural features. These compounds are of interest due to their wide range of pharmacological properties. The synthesis involves starting materials like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, leading to derivatives with significant biological activities. Characterization methods include elemental analyses, IR, NMR, and Mass spectral studies, providing insights into their potential as pharmacological agents (Isloor, Kalluraya, & Pai, 2010).
Anticancer Activity
A series of thiophene-containing 1,3-diarylpyrazole derivatives demonstrated significant anticancer activities against various human cancer cells, including MCF7, MDA-MB-231, HeLa, Raji, and HL60. The compounds, characterized by IR, 1H-NMR, and HRMS analysis, showed particular effectiveness in inhibiting the growth of Raji and HL60 cancer cells. This indicates the potential of benzo[b]thiophene derivatives in the development of new anticancer drugs (Inceler, Yılmaz, & Baytas, 2013).
Drug-likeness and Microbial Investigation
The synthesis of a library of compounds based on 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone led to molecules with promising drug-likeness properties. These compounds were evaluated for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The results indicated that several compounds exhibit good to moderate activity against bacterial strains, highlighting their potential in antimicrobial therapy (Pandya, Dave, Patel, & Desai, 2019).
Antimicrobial and Antifungal Screening
Novel thiazolyl pyrazole and benzoxazole derivatives were synthesized and characterized for their antibacterial activities. The synthesized compounds underwent spectral and analytical data evaluation and displayed significant antibacterial properties. This research underscores the role of benzo[b]thiophene derivatives in developing new antibacterial agents (Landage, Thube, & Karale, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A receptors, through binding. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotoninergic pathway. The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression . A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role .
Pharmacokinetics
The compound’s affinity towards 5-ht1a receptors suggests that it is able to cross the blood-brain barrier and interact with central nervous system targets .
Result of Action
The result of the compound’s action is a modulation of the serotoninergic system, potentially leading to therapeutic benefits in conditions such as depression and anxiety . The specific molecular and cellular effects would depend on the exact nature of the compound’s interaction with the 5-HT1A receptors.
Future Directions
Biochemical Analysis
Biochemical Properties
The compound has been evaluated for its affinity towards 5-HT1A receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-21(18-11-15-5-1-2-6-17(15)29-18)26-9-3-4-14(13-26)10-19-24-20(25-28-19)16-12-22-7-8-23-16/h1-2,5-8,11-12,14H,3-4,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRGZGSIJGPJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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